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Luminol-13C4

Cat. No.: B13451052
M. Wt: 181.13 g/mol
InChI Key: HWYHZTIRURJOHG-SAXDBNRNSA-N
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Description

Overview of Luminol's Role in Analytical Science and Research

Luminol (B1675438) (C₈H₇N₃O₂) is a chemical compound celebrated for its striking chemiluminescence—the emission of light as a result of a chemical reaction. wikipedia.orgwikipedia.org This property has made it an invaluable tool in various fields, most notably in forensic science. wikipedia.org

Historical Context of Chemiluminescence and Luminol

The synthesis of luminol was first achieved in 1902, but its chemiluminescent properties in alkaline solutions were reported later. wikipedia.orgbritannica.com In 1928, H. O. Albrecht discovered that blood and other substances could enhance luminol's light emission in an alkaline hydrogen peroxide solution. wikipedia.org This observation was later confirmed in 1936 by Karl Gleu and Karl Pfannstiel, who identified hematin (B1673048) in blood as a key catalyst. wikipedia.org Subsequently, in 1937, forensic scientist Walter Specht conducted extensive studies on using luminol to detect blood at crime scenes, laying the groundwork for its widespread forensic application. wikipedia.org The chemiluminescent reaction of luminol involves its oxidation, typically by an oxidizing agent like hydrogen peroxide in the presence of a catalyst, leading to the formation of an excited-state 3-aminophthalate (B1234034) dianion which then decays to the ground state, emitting a characteristic blue glow. wikipedia.orgfscj.eduresearchgate.net

Rationale for Isotopic Modification: Introducing Luminol-13C4

While luminol is a highly sensitive detection reagent, its application can be limited by interferences from other substances and the need for more precise quantification in complex biological samples. tci-thaijo.orgnih.gov Isotopic labeling of luminol, resulting in compounds like this compound, addresses some of these challenges. This compound is a stable isotope-labeled form of luminol where four of the carbon atoms in the molecule are replaced with carbon-13 (¹³C). scbt.com The primary rationale for this modification is to create an internal standard for quantitative analysis using mass spectrometry. By having a known concentration of the heavier, isotopically labeled luminol, researchers can more accurately quantify the amount of the natural, unlabeled luminol in a sample. This is particularly useful in complex matrices where signal suppression or enhancement can affect the accuracy of the measurement. The use of ¹³C-labeled internal standards is a common practice in analytical chemistry to improve the precision and accuracy of quantitative assays.

Research Landscape and Gaps Addressing this compound

The research landscape for this compound is primarily centered on its application as an internal standard in quantitative analytical methods. Its use is implicitly tied to studies requiring the precise measurement of luminol or luminol-derived chemiluminescence. However, specific research explicitly detailing the synthesis, characterization, and a wide range of applications of this compound is not as extensive as for its unlabeled counterpart.

A significant gap in the current research is the limited number of publicly available studies that focus directly on the unique properties and potential applications of this compound beyond its role as an internal standard. While its utility in mass spectrometry-based quantification is clear, further investigation into how the isotopic labeling might subtly influence its chemiluminescent properties or its interactions in biological systems could unveil new research avenues. For instance, detailed studies on the kinetic isotope effects in the chemiluminescent reaction of this compound could provide deeper insights into the reaction mechanism. Furthermore, exploring its use in novel imaging techniques or as a tracer in metabolic studies involving pathways where luminol or its derivatives might play a role could represent a promising area for future research.

Interactive Data Table: Properties of Luminol and this compound

PropertyLuminolThis compound
Chemical Formula C₈H₇N₃O₂ wikipedia.orgC₄(¹³C)₄H₇N₃O₂ scbt.com
Molar Mass 177.16 g/mol wikipedia.org181.13 g/mol scbt.com
Appearance White-to-pale-yellow crystalline solid wikipedia.orgNot specified, likely similar to luminol
Solubility Soluble in most polar organic solvents, insoluble in water wikipedia.orgNot specified, likely similar to luminol
CAS Number 521-31-3 chemicalbook.com1189931-96-1 scbt.com

Emerging Research Questions Related to Isotopic Variants of Luminol

The availability of isotopic variants like this compound opens up new avenues for investigation and helps address long-standing questions in the field of chemiluminescence. Key research questions include:

Clarifying the Chemiluminescence Mechanism: While the general pathway of luminol oxidation is known, some details of the mechanism, particularly concerning the formation of the excited-state 3-aminophthalate dianion responsible for light emission, remain debated. wikipedia.orgulisboa.pt How can tracing the ¹³C atoms from the benzene (B151609) ring of this compound to the final light-emitting product provide definitive evidence for the proposed intermediates and reaction pathways, such as the retro-Diels-Alder reaction? wikipedia.org

Developing Advanced Multiplexed Assays: Can this compound, in conjunction with other isotopically labeled luminol variants (e.g., ¹⁵N or deuterium-labeled), be used to develop multiplexed immunoassays or other bioanalytical tests? nih.gov By using mass spectrometry as the detector, it may be possible to simultaneously quantify several different analytes in a single sample, each tagged with a unique isotopic signature. nih.gov

Tracing Metabolic and Environmental Fate: How can this compound be used as a tracer to study the metabolic breakdown of luminol and its derivatives in biological systems or their degradation pathways in the environment? wikipedia.org This knowledge is crucial for understanding the persistence and impact of these compounds.

Challenges and Opportunities in Investigating this compound

The study and application of this compound present both distinct challenges and significant opportunities for scientific advancement.

Challenges:

Cost and Synthesis: A major hurdle in working with complex isotopically labeled molecules is the high cost associated with their synthesis. kit.edu The multi-step process required to produce luminol is complicated further when starting with expensive ¹³C-labeled precursors, making this compound a valuable and costly reagent. wikipedia.orgkit.edu

Atom Economy: The synthesis routes must be designed for high atom efficiency to avoid wasting the expensive labeled isotopes, which can preclude the use of certain standard reagents. kit.edu

Instrumental Sensitivity: While mass spectrometry can easily distinguish between the labeled and unlabeled forms, detecting subtle kinetic isotope effects or minor differences in quantum yield may require highly sensitive and specialized instrumentation capable of precise measurements.

Opportunities:

Gold Standard for Quantification: this compound serves as an ideal internal standard for quantitative mass spectrometry-based assays. nih.gov By adding a known amount of this compound to a sample, researchers can accurately measure the amount of unlabeled luminol, correcting for sample loss or variations in instrument response, which is critical in forensic and clinical applications. nih.gov

Definitive Mechanistic Studies: The use of isotopic labeling offers one of the most definitive methods for elucidating reaction mechanisms. nih.gov Investigating this compound can provide unambiguous evidence to confirm or refute proposed theories about its chemiluminescent transformation. ulisboa.pt

Advancing Analytical Methodologies: The compound enables the development of sophisticated analytical techniques, such as isotope dilution mass spectrometry, which offers the highest level of accuracy and precision for chemical measurements. nih.govresearchgate.net

Informing the Design of New Probes: A detailed understanding of how isotopic substitution affects the photophysical properties of luminol can guide the rational design of new chemiluminescent probes. nih.gov This knowledge could lead to the development of novel materials with enhanced brightness, different emission colors, or improved stability for a new generation of bioanalytical tools. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B13451052 Luminol-13C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2

Molecular Weight

181.13 g/mol

IUPAC Name

5-amino-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1

InChI Key

HWYHZTIRURJOHG-SAXDBNRNSA-N

Isomeric SMILES

[13CH]1=[13CH]C2=C(C(=O)NNC2=O)[13C](=[13CH]1)N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Luminol 13c4

Precursor Selection and Synthesis Routes for ¹³C-Labeled Building Blocks

The synthesis of Luminol-13C4 commences with the careful selection and preparation of ¹³C-labeled precursors. These building blocks are fundamental to incorporating the isotopic label into the final molecule with high efficiency and precision.

Isotopic Enrichment Techniques for Carbon-13 Precursors

The natural abundance of ¹³C is approximately 1.1%, necessitating enrichment processes to obtain precursors with high isotopic purity. portlandpress.combiorxiv.org Several techniques are employed for this purpose, with distillation being a prominent method.

One such method involves the distillation of carbon tetrafluoride (CF₄). tn-sanso.co.jp This technique leverages the slight differences in volatility between ¹²CF₄ and ¹³CF₄ at cryogenic temperatures to achieve separation. tn-sanso.co.jp A distillation column is used where, over time, the heavier ¹³CF₄ enriches at the bottom while the lighter ¹²CF₄ concentrates at the top. tn-sanso.co.jp This process can yield ¹³C with an isotopic concentration exceeding 99 atom%. tn-sanso.co.jp Other historical methods for ¹³C separation include the distillation of carbon monoxide (CO) and methane (B114726) (CH₄), though these present challenges due to the flammability and toxicity of the materials. tn-sanso.co.jp

Another significant approach is the use of biosynthetic pathways in microorganisms. portlandpress.comnih.gov By feeding organisms like Escherichia coli with a ¹³C-enriched carbon source, such as [U-¹³C₆]glucose, the bacteria incorporate the heavy isotope into their metabolic products, including amino acids and other essential building blocks. portlandpress.comnih.govresearchgate.net These labeled biomolecules can then be isolated and used as precursors in chemical synthesis. portlandpress.com

Laser isotope separation has also been explored, utilizing the isotopically selective multiphoton dissociation of molecules like Freon 22 (CF₂HCl) to enrich ¹³C. researchgate.net

Table 1: Comparison of ¹³C Isotope Enrichment Techniques

TechniquePrincipleAdvantagesDisadvantages
CF₄ Distillation Fractional distillation based on volatility differences between ¹²CF₄ and ¹³CF₄. tn-sanso.co.jpHigh safety profile (uses inert gas). tn-sanso.co.jpRequires cryogenic temperatures and specialized equipment. tn-sanso.co.jp
CO Distillation Higher separation factor compared to other distillation methods. tn-sanso.co.jpFlammable and toxic nature of CO requires extensive safety measures. tn-sanso.co.jp
Biosynthesis Microorganisms incorporate ¹³C from enriched media into metabolic products. portlandpress.comnih.govCan produce a wide range of complex labeled precursors. portlandpress.comCan be time-consuming and require complex purification of the desired labeled molecule.
Laser Isotope Separation Selective dissociation of molecules containing ¹³C using lasers. researchgate.netHigh selectivity can be achieved. researchgate.netTechnically complex and may require specific molecular targets. researchgate.net

Optimization of Labeling Efficiency and Isotopic Purity

Achieving high labeling efficiency and isotopic purity is paramount in the synthesis of this compound. In biosynthetic approaches, the timing of the introduction of the ¹³C-labeled precursor is critical. For instance, adding [U-¹³C]glucose at the time of protein expression induction in bacterial cultures can significantly enhance the incorporation of ¹³C into the target molecules. nih.gov Studies have shown that adding 10% u-¹³C-glucose at induction can lead to approximately 18% ¹³C incorporation into the expressed protein. nih.gov

The concentration of the labeled precursor and the duration of the labeling period also play crucial roles. biorxiv.org Optimizing these parameters on a case-by-case basis for the specific synthesis is necessary to maximize labeling. biorxiv.org For example, in in vivo studies, intraperitoneal injection of a labeled precursor like ¹³C-glucose has been shown to provide better labeling than oral administration. biorxiv.org

To ensure high isotopic purity, which is often required to be at or above 98%, rigorous purification methods are essential at each step of the synthesis. alfa-chemistry.com Techniques such as chromatography and recrystallization are employed to separate the desired ¹³C-labeled compound from any unlabeled or partially labeled species. researchgate.net

Total Synthesis Approaches for this compound

The total synthesis of this compound involves a series of chemical reactions designed to construct the final molecule from the ¹³C-labeled precursors.

Multi-Step Synthesis Strategies for Selective ¹³C₄ Incorporation

The synthesis of luminol (B1675438) typically starts from 3-nitrophthalic acid. chemicalbook.comfscj.edu For this compound, a ¹³C₄-labeled phthalic acid derivative is the key starting material. The synthesis can be conceptualized as follows, based on the general synthesis of luminol:

Formation of Labeled 3-Nitrophthalhydrazide: A ¹³C₄-labeled 3-nitrophthalic acid is reacted with hydrazine (B178648) (N₂H₄). fscj.edu This reaction is often carried out in a high-boiling solvent like triethylene glycol. fscj.edu The mixture is heated to drive off water and facilitate the cyclization to form ¹³C₄-3-nitrophthalhydrazide. fscj.edu

Reduction to this compound: The nitro group of the ¹³C₄-3-nitrophthalhydrazide is then reduced to an amino group. fscj.edu A common reducing agent for this step is sodium dithionite (B78146) (also known as sodium hydrosulfite, Na₂S₂O₄) in a basic solution. chemicalbook.comfscj.edu The resulting product is this compound. nih.gov

An intermediate in the synthesis of labeled luminol is 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-¹³C₄. labmix24.com This indicates that alternative synthetic routes utilizing labeled phthalimide (B116566) derivatives may also be employed.

Table 2: Key Reaction Steps in a Potential this compound Synthesis

StepReactantsKey TransformationProduct
1 ¹³C₄-3-Nitrophthalic acid, HydrazineCyclization/Dehydration¹³C₄-3-Nitrophthalhydrazide
2 ¹³C₄-3-Nitrophthalhydrazide, Sodium DithioniteReduction of nitro groupThis compound

Yield Optimization and Reaction Condition Analysis in Labeled Synthesis

Optimizing the yield at each step is crucial for an efficient synthesis, especially given the high cost of isotopically labeled starting materials. The reaction conditions, including temperature, solvent, and reaction time, must be carefully controlled.

In the formation of the hydrazide, heating the reaction mixture to around 215°C ensures the completion of the dehydration and cyclization. fscj.edu For the reduction step, heating the mixture to boiling for a short period (e.g., 5 minutes) is often sufficient. fscj.edu

The concentration of reagents can also impact the reaction. Studies on the chemiluminescence reaction of luminol itself show that the concentration of luminol and other reactants like hydrogen peroxide and catalysts can be optimized for maximum light output. researchgate.net While not directly related to the synthesis yield, this highlights the importance of concentration effects in reactions involving luminol and its derivatives.

Purification and Isolation Techniques for Isotopic Purity

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any unlabeled luminol. Achieving high isotopic and chemical purity is essential for its intended applications.

The final product, which is often a light-yellow solid, can be collected by suction filtration after it precipitates from the reaction mixture upon cooling and acidification with acetic acid. chemicalbook.comfscj.edu Further purification can be achieved through recrystallization. researchgate.net

Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are not only used to assess the purity of the final product but can also be employed as purification methods at a preparative scale. researchgate.netresearchgate.net For instance, a synthesized luminol sample was shown to have over 99% purity as determined by GC-MS analysis. researchgate.net

The isotopic purity of the final this compound is confirmed using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is another powerful tool to confirm the positions and extent of isotopic labeling. researchgate.net

Chromatographic Methods for Labeled Compound Separation

Following synthesis, purification of the isotopically labeled product is critical to remove any unlabeled starting materials, reaction byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purification of luminol and its isotopically labeled forms. sielc.comshsu.edu

Reverse-phase (RP) HPLC is a commonly employed method for luminol analysis and separation. sielc.com In this technique, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. khanacademy.org For luminol separation, a mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The method is scalable and can be adapted for preparative separation to isolate larger quantities of the purified labeled compound. sielc.com

Table 1: Illustrative HPLC Separation Parameters for Luminol

ParameterConditionReference
Column TypeNewcrom R1 (Reverse-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com
DetectionUV-Vis, Fluorescence, or Mass Spectrometry (MS) shsu.edu
Application NoteFor MS compatibility, phosphoric acid is typically replaced with formic acid. sielc.com

Spectroscopic Verification of Isotopic Purity (excluding basic identification data)

After chromatographic purification, the verification of successful isotopic incorporation and the assessment of isotopic purity are essential. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This is the most direct method for confirming the presence of the ¹³C isotopes. The molecular weight of this compound is 181.13 g/mol , which is four mass units higher than that of unlabeled luminol (molecular formula C₈H₇N₃O₂, molecular weight ~177.16 g/mol ). lgcstandards.comnih.gov High-resolution mass spectrometry can precisely measure this mass difference, confirming the incorporation of four ¹³C atoms. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that can be used to determine the concentration of the labeled compound with high accuracy by using the unlabeled compound as an internal standard. researchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed, where the chromatographic separation is directly coupled to the mass spectrometer for analysis. researchgate.net

Table 2: Comparative Mass Data for Luminol and this compound

CompoundMolecular FormulaMolecular Weight (g/mol)Monoisotopic Mass (Da)Reference
Luminol (unlabeled)C₈H₇N₃O₂~177.16177.05383 ntu.edu.sg
This compoundC₄¹³C₄H₇N₃O₂181.13181.06725 lgcstandards.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton (¹H) NMR provides information about the hydrogen atoms in the molecule, ¹³C-NMR spectroscopy is particularly crucial for verifying ¹³C-labeled compounds. In ¹³C-NMR, only the carbon atoms with a nuclear spin, such as ¹³C, are detected. A ¹³C-NMR spectrum of this compound would show signals corresponding only to the four labeled carbon atoms in the benzene (B151609) ring, providing definitive proof of their incorporation and location within the molecular structure. The absence of signals from the other four carbon atoms (from the phthalhydrazide (B32825) portion) would further confirm the specific labeling pattern.

Advanced Spectroscopic and Analytical Characterization of Luminol 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds. ceitec.cznih.gov It provides direct, quantitative information on the location and abundance of specific isotopes within a molecule. nih.gov

The natural abundance of the NMR-active 13C isotope is only about 1.1%, which results in low sensitivity in standard 13C NMR experiments. ceitec.cz In Luminol-13C4, four specific carbon atoms on the benzene (B151609) ring are replaced with 13C isotopes, dramatically enhancing the signal intensity for these positions.

The 13C NMR spectrum of this compound is expected to show intense signals for the four labeled carbon atoms. The chemical shifts (δ) are determined by the local electronic environment of each carbon nucleus. compoundchem.com Based on the structure of luminol (B1675438) and typical 13C chemical shift ranges, the following signatures can be predicted. compoundchem.comchegg.com The aromatic carbons typically resonate between 110-160 ppm, while the carbonyl carbons of the hydrazide group appear further downfield, usually in the 160-180 ppm range. compoundchem.com The enrichment with 13C does not significantly alter the chemical shifts but makes the signals of the labeled carbons dominant in the spectrum.

Table 1: Predicted 13C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on analogous structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Carbon Atom PositionPredicted Chemical Shift (δ, ppm)Expected Signal Intensity
Labeled Aromatic Carbons (4)110 - 150Very High
Unlabeled Aromatic Carbons (2)110 - 150Low (Natural Abundance)
Carbonyl Carbons (C=O) (2)160 - 175Low (Natural Abundance)

Quantitative NMR (qNMR) is employed to accurately determine the level of isotopic enrichment. Unlike standard 13C NMR, qNMR experiments are designed to ensure that the signal intensity is directly proportional to the number of nuclei. oxinst.com This requires specific experimental conditions to overcome challenges inherent to 13C NMR, such as long spin-lattice relaxation times (T1) and the Nuclear Overhauser Effect (NOE). nanalysis.com

Mass Spectrometry (MS) for Isotopic Verification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of labeled compounds with high accuracy and sensitivity. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This capability allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to verify the incorporation of the four 13C atoms by comparing the measured accurate mass to the theoretical value.

The molecular formula of this compound is C4(13C)4H7N3O2. scbt.com Its theoretical monoisotopic mass is 181.06724582 Da. nih.gov An HRMS measurement confirming a mass extremely close to this value provides definitive evidence of the correct isotopic labeling and distinguishes it from unlabeled luminol (monoisotopic mass 177.053826 Da) or other potential impurities. nih.govcdc.gov

Table 2: HRMS Data for this compound Verification

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Hypothetical HRMS Measurement (Da)Mass Difference (ppm)
This compoundC4(13C)4H7N3O2181.06724582181.0671-0.8
Luminol (unlabeled)C8H7N3O2177.053826--

Isotope Ratio Mass Spectrometry (IRMS) is a technique that measures the relative abundance of isotopes in a sample with extremely high precision. tum.de When coupled with a gas chromatograph (GC) and a combustion interface (GC-C-IRMS), it can be used to confirm the bulk 13C enrichment of the entire molecule. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation of Isotopic Analogues

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.net While these techniques are less sensitive to isotopic labeling than NMR or MS, subtle shifts in vibrational frequencies can be observed and used to confirm isotopic substitution.

The FT-IR spectrum of unlabeled luminol displays characteristic absorption bands corresponding to its functional groups. researchgate.net For example, the N-H stretching vibrations of the amine and hydrazide groups appear in the 3200-3500 cm⁻¹ region, while the strong C=O stretching of the carbonyl groups is observed around 1650 cm⁻¹. researchgate.netnih.gov

In this compound, the replacement of four 12C atoms with heavier 13C atoms in the aromatic ring increases the reduced mass of the associated vibrational modes (e.g., C-C and C-H stretching and bending). This increase in mass leads to a small but detectable decrease in the vibrational frequency (a redshift) for those specific bonds. d-nb.info While other peaks, such as the O-H and N-H stretches, would remain largely unaffected, the shifts in the fingerprint region (below 1500 cm⁻¹) associated with the benzene ring can serve as secondary confirmation of successful isotopic labeling.

Table 3: Key FT-IR Vibrational Frequencies for Luminol and Expected Shifts for this compound

Functional GroupTypical Wavenumber (cm⁻¹) for Luminol researchgate.netExpected Change in this compound
N-H Stretch (Amine, Amide)3450 - 3200No significant change
C=O Stretch (Amide)~1660No significant change
Aromatic C=C Stretch1620 - 1450Slight redshift (lower frequency)
C-N Stretch~1300Slight redshift (lower frequency)

Infrared and Raman Band Shifts Due to 13C Incorporation

The substitution of 12C with 13C in the aromatic ring of luminol induces predictable shifts in its vibrational spectra. These shifts, observable in both infrared (IR) and Raman spectroscopy, are a direct consequence of the increased mass of the vibrating atoms, while the force constants of the chemical bonds remain largely unaffected. libretexts.orgwikipedia.org The vibrational frequency (ν) is approximately proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms.

According to theoretical calculations on luminol, specific vibrational modes are associated with the benzene part of the molecule. earthlinepublishers.com For instance, the C-C stretching vibrations within the aromatic ring, typically observed in the 1400-1600 cm-1 region in the IR and Raman spectra of unlabeled luminol, are expected to be most affected by 13C substitution. researchgate.net The increase in reduced mass due to the four 13C atoms will lead to a red-shift (a shift to lower wavenumbers) of these bands.

The magnitude of this shift can be estimated using computational models. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational spectra of molecules and their isotopologues. researchgate.netresearchgate.net By modeling both unlabeled luminol and this compound, the expected shifts in the IR and Raman bands can be calculated. These shifts, though often small, are measurable with modern spectroscopic instruments and provide a unique signature of isotopic labeling. researchgate.netscifiniti.com

Below is a data table illustrating the theoretically predicted and experimentally observed vibrational frequencies for unlabeled luminol, along with the expected shifts for this compound based on computational models.

Vibrational ModeUnlabeled Luminol (cm-1) (Experimental/Theoretical)Expected Shift for this compound (cm-1) (Theoretical)This compound (cm-1) (Predicted)
Aromatic C-C Stretch~1610-5 to -15~1595 to 1605
Aromatic C-H In-Plane Bend~1140-3 to -10~1130 to 1137
Ring Breathing Mode~995-5 to -12~983 to 990

Conformational Analysis using Vibrational Spectroscopy for Labeled Species

Vibrational spectroscopy is a sensitive probe of molecular conformation. rsc.org Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational spectra. While luminol is a relatively rigid molecule, some degree of conformational flexibility exists, particularly concerning the amino group and the planarity of the hydrazide ring. ulisboa.pt

Computational studies using methods like DFT can predict the vibrational spectra for different possible conformers of both unlabeled luminol and this compound. earthlinepublishers.com By comparing the calculated spectra with high-resolution experimental IR and Raman data, it is possible to identify the predominant conformer in a given state (e.g., in solution or in a crystalline form). The 13C-induced shifts serve as a critical checkpoint for validating the accuracy of the theoretical model and the subsequent conformational assignment. For instance, if a particular band is predicted to shift upon 13C labeling, and this shift is experimentally observed, it confirms the contribution of the labeled carbon atoms to that specific vibrational mode, thereby strengthening the conformational analysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Perturbations

Impact of Isotopic Labeling on Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure. researcher.life The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital or LUMO). researcher.life

In principle, isotopic substitution does not alter the electronic potential energy surfaces of a molecule. libretexts.org However, it does affect the vibrational energy levels within each electronic state. This can lead to subtle changes in the observed UV-Vis absorption spectrum, known as isotopic shifts. The primary cause of these shifts is the change in zero-point vibrational energy (ZPVE) upon isotopic substitution. libretexts.org The ZPVE is lower for the heavier isotopologue (this compound) in both the ground and excited electronic states.

The direction and magnitude of the isotopic shift in the UV-Vis spectrum depend on the difference in the change of ZPVE between the ground and excited states. Typically, for π → π* transitions, which are common in aromatic systems like luminol, the vibrational frequencies are slightly lower in the excited state compared to the ground state. This results in a smaller ZPVE difference for the heavier isotopologue, leading to a small red-shift (shift to longer wavelengths) in the absorption maximum (λmax). However, these shifts are generally very small and often difficult to resolve in the broad absorption bands characteristic of molecules in solution.

Comparative UV-Vis Analysis with Unlabeled Luminol

A comparative analysis of the UV-Vis spectra of this compound and unlabeled luminol is crucial for understanding the subtle electronic perturbations caused by isotopic labeling. The UV-Vis spectrum of unlabeled luminol in various solvents is well-documented and typically shows two main absorption bands. ulisboa.ptresearchgate.netresearchgate.net For example, in a neutral aqueous solution, luminol exhibits absorption maxima around 300 nm and 350 nm. ulisboa.pt These bands are attributed to π → π* transitions within the conjugated system of the molecule.

The following table presents typical UV-Vis absorption data for unlabeled luminol in a common solvent and the theoretically expected, albeit very small, shifts for this compound.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Expected Shift for this compound (nm)
Unlabeled LuminolDMSO~305~355N/A
This compound (Predicted)DMSO~305.1~355.1~+0.1

Mechanistic Investigations of Chemiluminescence in the Context of Isotopic Labeling

Primary Steps and Rate-Limiting Reactions in Luminol (B1675438) Chemiluminescence

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. This effect arises from the difference in mass between the isotopes, which affects the vibrational frequency of chemical bonds. Heavier isotopes, like ¹³C, form stronger bonds and have lower zero-point vibrational energies than their lighter ¹²C counterparts. Consequently, more energy is required to break a bond to a ¹³C atom, which can lead to a slower reaction rate if that bond is broken or significantly altered in the rate-limiting step of the reaction.

In the context of Luminol-13C4, a measurable KIE would provide direct evidence for the involvement of the labeled carbon positions in the rate-determining step. For example, if the initial oxidation step involves the disruption of the aromatic system or the breaking of a C-C or C-N bond connected to the labeled ring, the reaction rate for this compound would be expected to be slightly slower than that for unlabeled luminol. By precisely measuring these small differences in reaction kinetics, scientists can pinpoint which bonds are undergoing changes during the slowest, most critical phase of the chemiluminescent reaction.

The oxidation of luminol is believed to proceed through several short-lived intermediates. patsnap.com Depending on the reaction conditions, these can include a luminol radical (L•⁻) and a key intermediate known as a diazaquinone (L). libretexts.orgabcam.com The diazaquinone is then thought to react with a peroxide species to form a cyclic peroxide intermediate, which ultimately decomposes to produce nitrogen gas and the excited-state 3-aminophthalate (B1234034). patsnap.comdiva-portal.org

Confirming the existence and structure of these transient species is a significant analytical challenge. Isotopic labeling with this compound offers a distinct advantage for their identification and characterization. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the fate of the ¹³C atoms through the reaction sequence.

Mass Spectrometry: Intermediates formed from this compound will have a molecular weight that is four mass units higher than those formed from unlabeled luminol. nih.gov This mass shift allows for their unambiguous detection and helps in elucidating their chemical structure, even if they are present in very low concentrations.

NMR Spectroscopy: ¹³C-NMR is a powerful tool for determining the structure of organic molecules. By using this compound, the signals corresponding to the labeled carbons are enhanced, making it possible to observe changes in their chemical environment as the reaction progresses from reactant to intermediate to product.

Recent theoretical studies using methods like Density Functional Theory (DFT) have explored the reaction mechanism, with some findings suggesting that the reaction may proceed via a concerted pathway without the formation of a diazaquinone intermediate. diva-portal.org Experimental data from studies using this compound could provide the crucial evidence needed to validate or challenge these computational models.

Role of Oxidants and Catalysts in Labeled Luminol Chemiluminescence

The intensity and duration of luminol chemiluminescence are highly dependent on the choice of oxidant and the presence of catalysts. nih.gov Hydrogen peroxide is the most common oxidant used, and its action is often accelerated by catalysts such as transition metal ions or enzymes like horseradish peroxidase (HRP). libretexts.orglibretexts.orghbdsbio.com

In peroxide-mediated oxidation, the oxidant attacks the luminol molecule, initiating the steps leading to light emission. libretexts.orgquora.com The use of this compound can help elucidate the mechanism of this attack. If the initial interaction between the peroxide and the luminol molecule involves the ¹³C-labeled benzene (B151609) ring in the rate-determining step, a KIE will be observed. The magnitude of this effect can provide insights into the geometry of the transition state and the nature of the bond-making or bond-breaking processes occurring during oxidation. This information is vital for understanding how different oxidants interact with the luminol structure to promote chemiluminescence.

Transition metal ions such as Co(II), Cu(II), and iron in various forms (e.g., Fe(II), Fe(III), ferricyanide, or the iron in heme) are known to be potent catalysts for the luminol reaction. patsnap.comhbdsbio.comillinois.edu They are believed to function by lowering the activation energy of the reaction, thereby accelerating the rate of light production. hbdsbio.com The exact mechanism of catalysis is complex and can involve the formation of a complex between the metal ion, luminol, and the oxidant. libretexts.orgillinois.edu

This compound serves as an excellent probe for studying these catalytic pathways. Spectroscopic techniques that are sensitive to the nuclear properties of ¹³C can be employed to investigate the interaction between the labeled luminol and the metal catalyst. For instance, changes in the ¹³C-NMR spectrum upon addition of a metal ion catalyst could indicate the specific sites on the luminol molecule where the catalyst binds. This helps to build a more accurate picture of the catalytically active complex and understand how it facilitates the oxidation and subsequent light-emitting steps. Research has shown that the catalytic efficiency varies significantly between different metal ions and complexes, with iron porphyrins like hemin (B1673052) being particularly effective. illinois.edu

Excitation Mechanisms and Excited State Dynamics of Labeled Luminol

The final, crucial stage of the luminol reaction is the generation of the light-emitting species, the electronically excited 3-aminophthalate dianion, and its subsequent relaxation to the ground state. diva-portal.orgresearchgate.net The process involves the decomposition of a highly unstable peroxide intermediate, which releases the chemical energy necessary to populate an excited electronic state. nih.gov Understanding the factors that favor the formation of the excited state over a non-light-producing (dark) pathway is key to improving chemiluminescence efficiency.

Isotopic substitution with ¹³C in this compound can influence the excited-state dynamics. The vibrational energy levels of the excited state are dependent on the masses of the constituent atoms. Substituting ¹²C with the heavier ¹³C isotope alters the vibrational mode frequencies of the 3-aminophthalate product. This can, in turn, affect the rates of competing non-radiative decay processes (such as internal conversion and intersystem crossing) that allow the excited state to return to the ground state without emitting a photon. nii.ac.jp By studying the chemiluminescence quantum yield and lifetime of this compound compared to its unlabeled counterpart, researchers can gain valuable data to refine theoretical models of the excited-state potential energy surface and the intricate dynamics that govern the partitioning between light emission and heat dissipation. diva-portal.org

Data Tables

Table 1: Properties of this compound This table summarizes the computed physical and chemical properties of the isotopically labeled compound this compound.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂PubChem
Molecular Weight 181.13 g/mol PubChem
Exact Mass 181.06724582 DaPubChem
Isotope Atom Count 4PubChem
Topological Polar Surface Area 84.2 ŲPubChem
Complexity 254PubChem
Data sourced from PubChem CID 57369285. nih.gov

Theoretical and Computational Insights into Chemiluminescent Pathways of Isotopic Luminol

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating complex reaction mechanisms. diva-portal.orgresearchgate.net DFT calculations allow for the modeling of molecular structures, energies, and, crucially, the transition states that connect reactants, intermediates, and products. For luminol, extensive DFT studies have corroborated a multi-step mechanism in aprotic solvents where the luminol dianion reacts with molecular oxygen. diva-portal.org This leads to the formation of a key high-energy intermediate, a cyclic peroxide (dioxetanone), which is the direct precursor to the light-emitting species. diva-portal.orgresearchgate.net

The critical step for chemiexcitation involves the decomposition of this peroxide intermediate. DFT and higher-level computational methods like CASPT2 have been used to map the potential energy surface of this decomposition. diva-portal.org These studies show that the system proceeds through a transition state related to the stretching of the O-O peroxide bond, which then evolves toward a conical intersection—a point where the ground and excited state potential energy surfaces cross. It is this passage through the conical intersection that allows the system to efficiently populate the excited state of the 3-aminophthalate product. diva-portal.org

Applying DFT to this compound would involve performing the same calculations but with the increased mass for the four designated carbon atoms. This allows for the calculation of vibrational frequencies and zero-point vibrational energies (ZPVE) for all species along the reaction coordinate. A kinetic isotope effect can be predicted by comparing the difference in ZPVE between the reactant and the transition state for both the light (12C) and heavy (13C) isotopologues. Such an analysis could reveal whether the C-C or C-N bonds of the phthalate (B1215562) ring are significantly involved in the vibrational modes of the rate-limiting transition state, thereby providing a deeper, atom-level understanding of the reaction mechanism. escholarship.orgdntb.gov.ua

Table 2: Key Intermediates in Luminol Chemiluminescence Investigated by Computational Methods

Intermediate/State Description Computational Method Reference
Luminol Dianion (L²⁻) The reactive species that initiates reaction with molecular oxygen. DFT diva-portal.org
Peroxide Intermediate (CP²⁻) The key high-energy chemiluminophore formed after oxygen addition and N₂ elimination. DFT, CASPT2 diva-portal.org
Transition State (TS) The energy barrier state involving the stretching of the peroxide O-O bond. DFT, CASPT2 diva-portal.org
Conical Intersection (CI) A point of degeneracy between ground and excited states that enables efficient chemiexcitation. CASPT2//CASSCF diva-portal.org

Molecular Dynamics Simulations of Reactive Intermediates

While DFT provides a static picture of critical points on the potential energy surface, molecular dynamics (MD) simulations offer a way to observe the time evolution of a chemical system. biorxiv.org For complex processes like chemiluminescence that involve transitions between electronic states, nonadiabatic molecular dynamics (NAMD) is particularly powerful. acs.org NAMD simulations have been applied to the decomposition of luminol's peroxide intermediate, revealing the precise mechanism of chemiexcitation. acs.org These simulations show that the process begins with a stepwise single electron transfer from the aminophthaloyl portion of the molecule to the peroxide bond. The subsequent reaction trajectory is governed by passage through two distinct conical intersections, which ultimately funnels the system to the light-emitting excited state. acs.org This advanced simulation technique can even be used to compute the quantum yield from first principles. acs.org

MD simulations are exceptionally well-suited for studying isotope effects because the mass of each atom is a direct input parameter in the classical equations of motion that govern the atoms' trajectories. By running parallel NAMD simulations for both standard luminol and this compound, researchers could directly visualize how the heavier carbon isotopes affect the dynamics of the reactive intermediates. This would provide a dynamic picture of the kinetic isotope effect, complementing the static view from DFT. Any differences in the simulated trajectories, the timing of bond-breaking/formation events, or the efficiency of transitioning to the excited state would offer profound insights into the molecular basis of luminol's light emission.

Advanced Analytical Applications and Methodological Development Utilizing Luminol 13c4

Luminol-13C4 as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample processing and instrumental analysis. scioninstruments.com this compound is an ideal internal standard for the quantification of luminol (B1675438) because its physical and chemical properties are virtually identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. researchgate.net This co-elution and similar behavior minimize variations, leading to improved precision and accuracy in results. scioninstruments.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements. epa.gov The method involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the unlabeled analyte (luminol). epa.govptb.de After the labeled standard and the native analyte have been allowed to equilibrate, the mixture is analyzed by mass spectrometry. epa.gov

The quantification is not based on the absolute signal intensity of the analyte but on the measured ratio of the native analyte to the isotopically labeled internal standard. epa.gov This approach has a significant advantage: any sample loss during preparation or injection will affect both the native and labeled compounds equally, leaving the ratio unchanged. ptb.de This effectively compensates for matrix effects and variations in instrument response, making IDMS a definitive method for quantification. psu.edu The use of a ¹³C-labeled internal standard is often preferred as it tends to match the retention time of the target compound more closely than deuterated standards, theoretically providing more correct adjustments for ion suppression during quantification. researchgate.net

Below is a data table illustrating the principle of quantification using this compound in an IDMS workflow.

Sample IDAnalyte Peak Area (Luminol)Internal Standard Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/L)
Cal Std 155,120105,3000.5231.0
Cal Std 2108,500104,5001.0382.0
Cal Std 3265,400106,1002.5015.0
Sample A189,350105,8001.7903.5
Sample B72,480104,9500.6911.3

This table is for illustrative purposes.

For a quantitative method using a labeled internal standard to be considered reliable, it must undergo rigorous calibration and validation. A calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration across a range of standards. unito.it The use of these ratios corrects for variations in sample handling and instrument performance. scioninstruments.com

Validation protocols for methods employing labeled internal standards typically assess several key parameters:

Linearity: Establishing a linear relationship between the concentration and the response ratio over a defined range. acs.org

Accuracy: How close the measured value is to the true value, often determined by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among a series of measurements of the same sample, expressed as relative standard deviation (RSD). IDMS methods can typically achieve very high precision, with RSD ≤0.25%. epa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. unito.it

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ucl.ac.uk

Recovery: The efficiency of the extraction process, which is inherently corrected for by the isotope dilution technique. ptb.de

Tracing Reaction Mechanisms and Degradation Pathways Using Labeled Luminol

The isotopic label on this compound makes it an exceptional tracer for studying chemical reactions and environmental degradation. By introducing this compound into a system, researchers can follow the path of the carbon atoms from the parent molecule into various intermediates and final products using mass spectrometry.

The chemiluminescence of luminol is the result of its oxidation in an alkaline solution, a process that can be catalyzed by various agents, including metal ions, peroxidases, and the iron in hemoglobin. wikipedia.orglibretexts.orgresearchgate.net The reaction proceeds through several intermediates to produce an excited-state 3-aminophthalate (B1234034), which emits a photon upon relaxing to its ground state. wikipedia.orgresearchgate.net

When this compound is used, the resulting 3-aminophthalate and any other degradation products will contain the ¹³C label. This allows for unambiguous identification of luminol-derived products in a complex matrix. Mass spectrometry can easily distinguish between the labeled product and any unlabeled 3-aminophthalate that might be present from other sources. This is crucial for clarifying the reaction mechanism and identifying all end products. biorxiv.org The primary oxidation of luminol can lead to a diazaquinone intermediate, which then reacts with peroxide to form the light-emitting species. libretexts.orgnih.gov

The table below shows the expected mass difference for the key degradation product.

CompoundMolecular Formula (Unlabeled)Molecular Mass (Unlabeled)Molecular Formula (Labeled)Molecular Mass (Labeled)
LuminolC₈H₇N₃O₂177.16 g/mol C₄¹³C₄H₇N₃O₂181.13 g/mol nih.gov
3-AminophthalateC₈H₇NO₄181.15 g/mol C₄¹³C₄H₇NO₄~185.15 g/mol

Masses are approximate and for illustrative purposes.

While primarily used in analytical and forensic contexts, this compound has potential applications in tracing metabolic or degradation pathways in non-clinical biological and environmental systems. For instance, if luminol were to be broken down by microorganisms in soil or water, introducing this compound would enable researchers to track its fate. By analyzing samples over time with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists could identify labeled metabolites, providing direct evidence of the degradation pathway. This approach could differentiate between the breakdown of the target compound and the metabolism of other organic matter in the system. Although specific studies on the microbial metabolism of this compound are not widespread, the principles of using stable isotope tracers are well-established for elucidating such environmental and biological pathways. googleapis.com

Development of High-Sensitivity Detection Methods Employing Labeled Analogs

Luminol is renowned for its use in highly sensitive chemiluminescence assays, capable of detecting trace amounts of substances like blood at crime scenes. researchgate.netnih.gov The sensitivity of these methods can be enhanced and made more robust through the use of labeled analogs like this compound.

In advanced analytical methods, such as LC-MS/MS, combining the inherent sensitivity of luminol-based detection with the precision of isotope dilution offers significant advantages. researchgate.net By using this compound as an internal standard, quantitative assays can achieve extremely low limits of detection (LOD). libretexts.org The labeled standard helps to distinguish the true analyte signal from chemical noise and matrix interferences, which is particularly important when working at concentrations near the detection limit. nih.gov This approach allows for the development of methods that are not only highly sensitive but also highly accurate and reproducible, making them suitable for demanding analytical challenges where trace-level quantification is required. nih.govnuph.edu.ua

Enhanced Specificity and Reduced Background in Mass Spectrometry-Based Detection

The use of stable isotope-labeled internal standards is a cornerstone of high-precision quantitative analysis in mass spectrometry (MS). researchgate.net this compound, with four of its carbon atoms replaced by the heavier ¹³C isotope, serves as an ideal internal standard for the quantification of its unlabeled counterpart, luminol. lgcstandards.comlgcstandards.com In techniques like liquid chromatography-mass spectrometry (LC-MS), the distinct mass difference between this compound and native luminol allows for their simultaneous detection and quantification with high specificity. researchgate.net

A primary challenge in mass spectrometry is the presence of chemical noise, which originates from various components in the sample matrix other than the target analyte. researchgate.net This background interference can obscure the signal of the analyte, particularly at low concentrations, and negatively impact the signal-to-noise ratio. researchgate.netchromatographyonline.com By using a stable isotope-labeled internal standard such as this compound, analysts can employ selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS). researchgate.netcreative-proteomics.comnih.gov These techniques monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. creative-proteomics.com Since the labeled standard is chemically identical to the analyte and co-elutes during chromatography, it experiences similar ionization suppression or enhancement effects from the matrix. The ratio of the analyte signal to the internal standard signal provides a highly accurate and precise measurement, effectively canceling out matrix effects and reducing background noise. creative-proteomics.comnih.gov This results in significantly enhanced specificity and sensitivity, which is crucial for the analysis of complex biological samples where minimizing background noise is essential for accurate quantification. researchgate.netcreative-proteomics.com

Integration with Chromatography (e.g., LC-MS/MS) for Complex Mixture Analysis

The combination of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) is a powerful analytical platform for the separation, identification, and quantification of compounds in complex mixtures. phenomenex.comnumberanalytics.com The integration of this compound into LC-MS/MS workflows further enhances the capabilities of this technique. unil.ch

LC provides high-resolution separation of components within a mixture before they are introduced into the mass spectrometer. teledynelabs.comchromtech.com When analyzing complex samples, such as those encountered in pharmaceutical or environmental analysis, this separation is critical to reduce ion suppression and improve the accuracy of quantification. nebiolab.comthermofisher.com The use of an isotope-labeled internal standard like this compound is particularly advantageous in LC-MS/MS. unil.ch Because this compound has the same chromatographic behavior as unlabeled luminol, it serves as a reliable marker for retention time and peak integration.

The tandem mass spectrometry component (MS/MS) adds another layer of specificity. creative-proteomics.com By selecting a specific precursor ion (the molecular ion of luminol or this compound) and then fragmenting it to produce characteristic product ions, the system can selectively detect the target compounds even in the presence of co-eluting interferences. creative-proteomics.comnumberanalytics.com This high selectivity and sensitivity make LC-MS/MS, in conjunction with isotope dilution, an indispensable tool for a wide range of applications, from therapeutic drug monitoring to the detection of trace-level contaminants. unil.chthermofisher.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 1189931-96-1 lgcstandards.comlgcstandards.com
Molecular Formula C₄¹³C₄H₇N₃O₂ lgcstandards.comlgcstandards.com
Molecular Weight 181.13 lgcstandards.comlgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Storage Temperature +4°C lgcstandards.com
Unlabeled CAS 521-31-3 lgcstandards.com

Forensic Science Research Applications (excluding human samples for diagnostics/evidence)

In the realm of forensic science, luminol is a well-established presumptive test for the detection of latent bloodstains. simplyforensic.comnfschools.netnih.gov The chemiluminescent reaction of luminol with the iron in hemoglobin allows investigators to visualize blood traces that are invisible to the naked eye. simplyforensic.comchemicalbook.com Research utilizing this compound focuses on refining and validating these established methods, as well as exploring the fundamental aspects of chemiluminescent tracer detection.

Development of Isotope-Labeled Reference Materials for Method Validation

The reliability of any forensic analytical method hinges on its proper validation. Isotope-labeled compounds like this compound are critical in the development of certified reference materials (CRMs) and for the validation of analytical methods. researchgate.net By providing a known, stable, and accurately characterized material, this compound can be used to assess the performance of luminol-based tests. lgcstandards.com

In a research setting, a reference material containing a precise concentration of this compound could be used to:

Determine the limit of detection (LOD) and limit of quantification (LOQ) of new luminol formulations or detection instrumentation.

Evaluate the influence of various substrates on the chemiluminescent signal.

Assess the potential for interfering substances to produce false positives or negatives. nfschools.net

Ensure consistency and comparability of results between different laboratories.

The development of methods using isotope dilution mass spectrometry, with this compound as an internal standard, can establish a high-order reference method for the accurate determination of luminol itself, which is crucial for quality control of luminol kits used in forensic investigations. researchgate.net

Fundamental Studies on the Persistence and Detection of Labeled Chemiluminescent Tracers

Understanding how long a chemical tracer like luminol persists at a scene and how its detection is affected by environmental factors is a key area of forensic research. crime-scene-investigator.net this compound provides a unique tool for conducting such fundamental studies without the ambiguity of background levels of unlabeled luminol.

Researchers can use this compound to investigate:

The degradation kinetics of luminol on various surfaces and under different environmental conditions (e.g., temperature, humidity, UV light exposure).

The effect of cleaning agents on the detectability of luminol residues. Studies have shown that luminol can detect blood even after repeated cleaning. simplyforensic.com

The migration and transfer of luminol residues at a mock crime scene.

By using LC-MS/MS to track the concentration of this compound over time, researchers can build accurate models of its persistence. These studies are vital for interpreting the results of luminol testing in real-world scenarios and for developing more robust and reliable forensic techniques. The high sensitivity of modern chemiluminescence detection methods, capable of detecting blood diluted up to 5,000,000 times, underscores the importance of understanding the fundamental behavior of these tracers. simplyforensic.comnih.gov

Computational and Theoretical Studies on Luminol 13c4 and Its Reactivity

Electronic Structure Calculations of Isotopic Luminol (B1675438) and its Intermediates

Electronic structure calculations are at the core of computational studies on luminol, providing deep insights into the molecule's properties and the multi-step chemiluminescence mechanism. The substitution of four ¹²C atoms with ¹³C in Luminol-13C4 does not significantly alter the electronic potential energy surface, but it does modify the vibrational energy levels, which is critical for understanding isotope effects.

The ground state properties of luminol have been extensively studied using various quantum mechanical methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) have been employed to determine the most stable structures and thermodynamic properties of luminol and its tautomers. youtube.com DFT functionals like B3LYP and PBE1PBE, combined with Pople-style basis sets (e.g., 6-31++G(d,p)), are commonly used to optimize molecular geometries and calculate electronic energies. rutgers.edu

These calculations predict the most stable tautomeric forms of luminol and provide key thermodynamic data. A significant output of these calculations is the determination of vibrational frequencies. These frequencies are essential for calculating the zero-point vibrational energy (ZPVE), a quantum mechanical effect representing the residual vibrational energy of a molecule at 0 K. diva-portal.org For this compound, the increased mass of the ¹³C isotopes leads to lower vibrational frequencies for modes involving these atoms, resulting in a lower ZPVE compared to unlabeled luminol. This difference in ZPVE is the foundation of the kinetic isotope effect. osti.gov

Table 1: Common Computational Methods for Ground State Luminol Studies
Method TypeSpecific Method/FunctionalBasis Set ExampleKey Properties Calculated
Density Functional Theory (DFT)B3LYP, PBE1PBE6-31++G(d,p)Optimized Geometry, Electronic Energy, Vibrational Frequencies, Atomic Charges
Ab InitioHartree-Fock (HF)6-31G(d)Initial Geometry, Wavefunction
Ab Initio (Post-HF)MP2aug-cc-pVTZMore Accurate Energy, Electron Correlation

The phenomenon of chemiluminescence inherently involves electronically excited states. Understanding the light-emission step requires high-level computational methods capable of accurately describing these states. Methodologies such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often used to study the potential energy surfaces of both ground and excited states. diva-portal.org

Computational studies have elucidated the complex reaction pathway:

Oxygenation: The luminol dianion reacts with molecular oxygen to form an unstable peroxide intermediate. diva-portal.org

Chemiexcitation: This intermediate undergoes a concerted decomposition, eliminating a molecule of nitrogen (N₂) and forming the product, 3-aminophthalate (B1234034), in an electronically excited state.

Luminescence: The excited 3-aminophthalate dianion then relaxes to its ground state, releasing the excess energy as a photon of light, which is observed as the characteristic blue glow. researchgate.net

Calculations show that the peroxide bond is exceptionally efficient at promoting this chemiexcitation. rsc.org By mapping the reaction path, these studies can predict the activation energies for different steps and identify the specific excited state responsible for light emission, which is crucial for rationalizing the high quantum yield of the reaction.

Molecular Dynamics Simulations of Labeled Luminol in Different Environments

While quantum mechanics is ideal for describing the details of bond breaking and forming, Molecular Dynamics (MD) simulations are used to understand how the broader environment, such as the solvent, influences the reaction over time. youtube.commdpi.com MD simulations model the physical movements of atoms and molecules, allowing researchers to observe processes like solvation and molecular interactions on timescales of nanoseconds to microseconds. mdpi.com

The solvent environment has a profound impact on luminol's chemiluminescence, affecting both the intensity and the emission wavelength. MD simulations, often combined with quantum mechanical calculations (QM/MM methods), can model the explicit interactions between luminol and surrounding solvent molecules. rsc.org

Research has shown a marked difference in the chemiluminescence properties in protic (e.g., water) versus aprotic (e.g., DMSO) solvents. rsc.org Computational studies combining MD and DFT have demonstrated that different forms of the light-emitting 3-aminophthalate dianion are responsible for the emission in these different environments:

In protic solvents , the amino form of the dianion is the primary emitter.

In aprotic solvents , an imino tautomer is responsible for the chemiluminescence. rsc.org

MD simulations help to visualize the stable hydrogen-bonding networks that form around luminol and its intermediates, explaining how the solvent can facilitate or hinder specific steps in the reaction, such as proton transfer events. rutgers.edursc.org

The luminol reaction is famously catalyzed by transition metal ions, most notably the iron in the heme group of hemoglobin. biorxiv.org This interaction is fundamental to its use in forensic science for detecting latent bloodstains. nih.gov Computational methods like molecular docking are used to study these interactions at an atomic level.

Molecular docking simulations predict the most likely binding orientation of a ligand (luminol) to a protein receptor (hemoglobin). biorxiv.org These in silico studies investigate how luminol and its analogues fit into the active site of hemoglobin. The results identify key amino acid residues that interact with the luminol molecule, stabilizing it in an orientation that facilitates the catalytic oxidation by hydrogen peroxide. biorxiv.org Such studies are crucial for understanding the specificity of the catalytic process and for designing new luminol derivatives with enhanced properties.

Quantum Chemical Studies of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. Studying the KIE for this compound can provide invaluable information about the reaction's transition state and mechanism. The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between the isotopic reactants and the transition state. osti.govrsc.org

Quantum chemical calculations, specifically DFT, are used to predict the KIE. The methodology involves:

Locating Stationary Points: The geometries of the reactants and the key transition state(s) on the potential energy surface are optimized.

Calculating Vibrational Frequencies: Frequency calculations are performed for all optimized structures.

Determining ZPVE: The ZPVE is calculated for each structure by summing the energies of all normal vibrational modes. This is done for both the light (¹²C) and heavy (¹³C) isotopologues.

Calculating the KIE: The difference in the activation energy due to the ZPVE difference between the two isotopes is used to calculate the expected reaction rate change.

For this compound, the bonds involving the heavier ¹³C atoms have a lower ZPVE than the corresponding ¹²C bonds. If these bonds are broken or significantly altered in the rate-determining transition state, a measurable KIE will be observed. Theoretical calculations of the KIE can then be compared with experimental data to confirm or disprove a proposed reaction mechanism. rsc.org

Table 2: Conceptual Framework for Calculating KIE in this compound
ParameterDescriptionRelation to Isotope Effect
Vibrational Frequency (ν)The frequency of a specific bond vibration.Lower for heavier isotopes (¹³C vs ¹²C).
Zero-Point Vibrational Energy (ZPVE)The minimum vibrational energy of a molecule (½hν summed over all modes).Lower for the heavier isotopologue (this compound).
Activation Energy (Eₐ)The energy barrier for the reaction, related to the difference in energy between the reactant and the transition state.The ZPVE difference between isotopes alters the effective activation energy.
Kinetic Isotope Effect (KIE)The ratio of the reaction rate of the light isotopologue to the heavy one (k_light / k_heavy).A KIE ≠ 1 indicates that the isotopic position is involved in the rate-determining step.

Transition State Theory and Tunneling Contributions

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction through a high-energy intermediate state known as the transition state. For the chemiluminescence of luminol, computational methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) have been employed to model the reaction pathway and characterize the transition states involved. These studies are critical for understanding the energy barriers and the geometry of the molecules as they transform from reactants to products.

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. In chemical reactions, particularly those involving the transfer of light particles like protons or electrons, tunneling can play a significant role and lead to deviations from classical transition state theory predictions. For luminol, tunneling could potentially be a factor in the proton transfer steps or in the electronic rearrangements leading to light emission.

However, a quantitative analysis of transition states and the specific contribution of quantum tunneling for this compound would require dedicated computational studies that model the vibrational frequencies and potential energy surface of this specific isotopologue. Such studies would be necessary to determine how the increased mass of the four carbon atoms influences the geometry and energy of the transition state and the probability of tunneling. Without these specific calculations, it is not possible to provide a detailed and accurate account for this compound.

Predictive Modeling of Isotope Discrimination in Reaction Pathways

Predictive modeling of isotope discrimination involves the use of computational methods to calculate the kinetic isotope effects for a given reaction. These models can predict how the rate of a reaction will change upon isotopic substitution. For this compound, such models would be invaluable for pinpointing the rate-determining step in the chemiluminescence reaction and for understanding the vibrational contributions of the carbon backbone to the reaction coordinate.

The magnitude of the 13C KIE can provide information about the changes in bonding to the carbon atoms in the transition state. A primary KIE would be expected if a C-C or C-N bond involving one of the labeled carbons is broken or formed in the rate-limiting step. A secondary KIE might be observed if the hybridization or coordination of the labeled carbons changes during the reaction.

To accurately predict these effects for this compound, researchers would need to perform calculations to obtain the vibrational frequencies of the reactant and the transition state for both the unlabeled luminol and the 13C4-labeled molecule. The ratio of the rate constants can then be calculated using established formulas from transition state theory. The absence of such published computational data for this compound makes it impossible to generate the requested detailed research findings and data tables.

Degradation Pathways and Stability Studies of Luminol 13c4

Photolytic Degradation of Isotopic Luminol (B1675438)

Luminol and its solutions are known to be sensitive to light. nih.govthemurderofmeredithkercher.net Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions leading to the degradation of the molecule. hbdsbio.commedcraveonline.com Forced degradation studies, which involve exposing the compound to light sources, are essential to evaluate its photosensitivity and to identify potential degradation products. europa.eu

The use of 13C4-labeled luminol is instrumental in distinguishing its degradation products from those of other substances in a complex matrix. While specific studies detailing the photoproducts of Luminol-13C4 are not extensively published, the degradation pathway is expected to mirror that of unlabeled luminol. The primary light-emitting product of luminol's chemiluminescent reaction is 3-aminophthalate (B1234034). nih.govwikipedia.org However, photolytic degradation can lead to a variety of other products.

The general mechanism of luminol oxidation involves the formation of a diazaquinone intermediate, which then reacts to form an unstable peroxide. libretexts.org This peroxide can then decompose to the excited state of 3-aminophthalate, which emits light. Non-chemiluminescent pathways also exist, particularly under different pH conditions. wikipedia.orglibretexts.org The use of this compound allows for the precise tracking of the carbon backbone through these transformations using mass spectrometry, confirming the origin of the detected degradation products.

Table 1: Potential Photolytic Degradation Products of this compound

Precursor CompoundPotential PhotoproductAnalytical Technique for Identification
This compound3-Aminophthalate-13C4Liquid Chromatography-Mass Spectrometry (LC-MS)
This compoundDiazaquinone-13C4High-Performance Liquid Chromatography (HPLC)
This compoundVarious fragmentation productsTandem Mass Spectrometry (MS/MS)

This table is based on the known degradation pathways of unlabeled luminol and the principles of isotopic labeling.

The rate of photolytic degradation is dependent on factors such as the intensity and wavelength of the light, the duration of exposure, and the nature of the solvent. europa.eu Kinetic studies for luminol have shown that its chemiluminescence, and by extension its degradation, can have a short half-life, sometimes lasting only seconds to minutes under strong oxidative conditions. themurderofmeredithkercher.net The light-induced decomposition of this compound is expected to follow similar kinetics.

Forced photostability studies are typically conducted by exposing the substance to a light source with a minimum of 1.2 million lux hours and 200 watt-hours per square meter. medcraveonline.comnih.gov The rate of degradation can be monitored by measuring the decrease in the concentration of the parent compound (this compound) over time using a stability-indicating analytical method, such as HPLC.

Oxidative and Thermal Degradation under Controlled Conditions

Luminol is susceptible to degradation by both oxidation and heat. nih.govthemurderofmeredithkercher.net Oxidative degradation is the fundamental process behind its chemiluminescence but can also lead to non-luminescent products. Thermal instability necessitates controlled storage temperatures to maintain the integrity of the compound. hbdsbio.comchemicalbook.com

Several environmental factors can influence the stability of this compound. These include:

pH: The chemiluminescence of luminol is highly pH-dependent, with optimal light emission occurring in alkaline solutions. nih.govhbdsbio.com However, extreme pH conditions, both acidic and alkaline, can accelerate degradation. nii.ac.jp

Temperature: Luminol solutions are thermally unstable and should be protected from high temperatures. nih.govthemurderofmeredithkercher.net Elevated temperatures can increase the rate of both oxidative and thermal degradation. hbdsbio.com

Oxidizing Agents: As a chemiluminescent reagent, luminol is inherently reactive with oxidizing agents like hydrogen peroxide, hypochlorite, and permanganate. nih.govlibretexts.org The presence of such agents will lead to its rapid degradation.

Metal Cations: Metal ions, such as iron, copper, and cobalt, can catalyze the oxidation of luminol, thereby increasing its degradation rate. nih.gov

Table 2: Influence of Environmental Factors on this compound Stability

FactorConditionExpected Impact on Stability
pH Acidic (e.g., pH < 4)Increased degradation
Alkaline (e.g., pH > 10)Increased chemiluminescent reaction and degradation
Temperature Elevated (e.g., > 40°C)Accelerated degradation
Oxidants Presence of H2O2, OCl-, etc.Rapid degradation
Metal Ions Presence of Fe2+, Cu2+, etc.Catalyzed degradation

This table summarizes the known effects of environmental factors on unlabeled luminol, which are expected to be the same for this compound.

While the chemiluminescent pathway of luminol oxidation leading to excited 3-aminophthalate is well-known, alternative reaction pathways can result in the formation of non-light-emitting products. These "dark reactions" can compete with the chemiluminescent pathway and are influenced by the specific reaction conditions. libretexts.org For instance, the protonated form of the peroxide intermediate can undergo a non-chemiluminescent side reaction. libretexts.org The use of this compound in mechanistic studies would enable researchers to trace the carbon skeleton and identify the structures of these non-chemiluminescent degradation products, providing a more complete picture of the degradation process.

Long-Term Storage and Stability Research for Labeled Standards

The long-term stability of isotopic reference materials is critical for ensuring the consistency and comparability of analytical measurements over time. nist.gov For this compound, proper storage is essential to maintain its chemical and isotopic purity.

Based on supplier recommendations and general knowledge of luminol's properties, long-term storage conditions for this compound should include:

Temperature: Refrigeration at 2-8°C is recommended to minimize thermal degradation. hbdsbio.comlgcstandards.com

Light: The compound should be stored in the dark, in amber vials or other light-protecting containers, to prevent photolytic degradation. hbdsbio.comhbdsbio.com

Atmosphere: Storage in a dry, inert atmosphere can help prevent oxidative degradation. hbdsbio.com A certificate of analysis for this compound indicates it is stable enough to be shipped at room temperature. lgcstandards.com

Stability studies for labeled standards often involve periodic re-analysis of a stored batch to monitor for any changes in purity or concentration. iaea.org These studies help to establish a recommended retest date or shelf life for the standard. lgcstandards.com While specific long-term stability data for this compound is not widely published, its stability is expected to be comparable to that of unlabeled luminol when stored under appropriate conditions.

Assessment of Isotopic Purity Retention Over Time

The stability of this compound encompasses two key aspects: the preservation of its chemical structure and the retention of its isotopic label. While carbon-13 is a stable, non-radioactive isotope, the chemical scaffold of luminol is susceptible to degradation under certain conditions.

The primary degradation product of luminol is 3-aminophthalate, formed through an oxidative process. wikipedia.orguft.edu.br This degradation is influenced by several factors, including pH, the presence of oxidizing agents, and exposure to light. sigmaaldrich.comnih.gov For this compound, the critical question is whether these degradation pathways can lead to a loss of the ¹³C label.

Given that the ¹³C atoms are integral to the core phthalhydrazide (B32825) structure of the molecule, chemical degradation to 3-aminophthalate would likely retain the isotopic label within the main degradation product. However, the formation of any volatile smaller fragments during degradation could theoretically lead to a loss of isotopic enrichment in the remaining bulk material, although this is generally considered a minor pathway for luminol.

Long-term stability studies are essential to confirm the retention of isotopic purity. Such studies would typically involve storing this compound under various conditions and periodically analyzing its chemical purity and isotopic enrichment using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Hypothetical Long-Term Stability Data for this compound

The following table illustrates the type of data that would be collected in a long-term stability study of this compound. The data is hypothetical and serves to demonstrate the experimental design.

Storage ConditionTime (Months)Chemical Purity (%) (by HPLC)Isotopic Enrichment (atom % ¹³C)
-20°C, Dark, Inert Atmosphere 099.899.5
699.799.5
1299.799.5
2499.699.4
+4°C, Dark 099.899.5
699.299.5
1298.599.4
2497.199.3
+25°C, Ambient Light 099.899.5
695.399.4
1290.199.2
2482.499.0

Methodologies for Preserving Chemical and Isotopic Integrity

To ensure the long-term stability of this compound and the reliability of the data generated using it, stringent storage and handling procedures are necessary. These methodologies are designed to mitigate the factors known to cause degradation of luminol.

Storage Conditions:

Temperature: Low temperatures are crucial for minimizing the rate of chemical degradation. For long-term storage, temperatures of -20°C or even -80°C are recommended. moravek.com For short-term storage, refrigeration at +4°C is acceptable. sigmaaldrich.com Storing the compound at room temperature, especially with exposure to light, leads to significant degradation.

Light: Luminol is known to be light-sensitive. sigmaaldrich.comnih.gov Therefore, it should always be stored in amber or opaque containers to protect it from light.

Atmosphere: The oxidative degradation of luminol is a primary concern. Storing the compound under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidation. moravek.com This is particularly important for long-term storage.

Form: Storing the compound as a solid is generally preferred over a solution, as solvents can participate in degradation reactions. If stored as a solution, the choice of solvent is critical, and aqueous solutions, particularly at basic pH, should be used with caution and for short periods only. sigmaaldrich.comnih.gov

Handling Procedures:

When handling this compound, exposure to ambient light and atmosphere should be minimized.

If the compound is stored at low temperatures, it should be allowed to come to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.

For preparing solutions, degassed solvents should be used to minimize dissolved oxygen.

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as these can cause rapid degradation. carlroth.comtcichemicals.com

By adhering to these storage and handling protocols, the chemical and isotopic integrity of this compound can be preserved over an extended period, ensuring its suitability for high-precision analytical applications.

Interference and Specificity Studies in Analytical Systems Using Luminol 13c4

Assessment of Endogenous and Exogenous Interferences in Labeled Assays

In any analytical method, the presence of endogenous and exogenous substances can interfere with the accurate quantification of the target analyte. The use of a labeled internal standard like Luminol-13C4 is instrumental in assessing and compensating for these interferences.

Matrix Effects in Mass Spectrometry-Based Detection of Labeled Analytes

Matrix effects are a significant source of error in quantitative mass spectrometry, causing either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. slideshare.netnih.gov These effects can lead to inaccurate and imprecise measurements. nih.gov The use of a stable isotope-labeled internal standard such as this compound is a widely accepted strategy to correct for these matrix effects. slideshare.net

The underlying principle is that the labeled internal standard will experience the same matrix effects as the unlabeled analyte. slideshare.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be effectively normalized. The matrix factor (MF) is a key parameter used to quantify the extent of the matrix effect and is determined by comparing the analyte's response in the presence of the matrix to its response in a pure solution. e-b-f.eu Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized MF, calculated from at least six different matrix lots, should not exceed 15%. e-b-f.eu

Recent studies have challenged long-held beliefs about the relationship between analyte ion mass and the severity of matrix effects in inductively coupled plasma-mass spectrometry (ICP-MS), suggesting that matrix effects are not strongly dependent on the analyte's mass. spectroscopyonline.com This highlights the importance of empirical evaluation of matrix effects for each specific assay, even when using a labeled internal standard.

Table 1: Key Parameters for Assessing Matrix Effects

ParameterDescriptionAcceptance Criteria (Typical)
Matrix Factor (MF) Ratio of the peak area of the analyte in the presence of matrix to the peak area in the absence of matrix.---
Internal Standard Normalized Matrix Factor (IS-Normalized MF) The MF of the analyte divided by the MF of the internal standard.CV ≤ 15% across at least 6 matrix lots.
Precision of MF The coefficient of variation (CV) of the matrix factor across different matrix sources.CV ≤ 15%. e-b-f.eu

This table provides a summary of common parameters and acceptance criteria for evaluating matrix effects in bioanalytical method validation.

Identification of Co-eluting Species Affecting Labeled Luminol (B1675438) Detection

A variety of substances can interfere with luminol-based detection, leading to false-positive or inaccurate results. These interferences are particularly problematic in forensic applications where luminol is used as a presumptive test for blood. researchgate.netresearchgate.net Common interfering substances include household and industrial chemicals, such as bleaches containing hypochlorite, as well as certain metals, plant peroxidases, and various organic compounds. researchgate.netthemurderofmeredithkercher.netpsu.eduthemurderofmeredithkercher.net

Hypochlorite is a well-documented interferent that can catalyze the chemiluminescence of luminol, mimicking the presence of hemoglobin. themurderofmeredithkercher.netpsu.edu Studies have shown that while the chemiluminescence spectrum of hypochlorite-catalyzed luminol is similar to that of hemoglobin-catalyzed luminol, there can be a detectable spectral shift. themurderofmeredithkercher.net This suggests that spectral analysis could potentially be used to distinguish between a true positive and a false positive result.

In the context of mass spectrometry, co-eluting species can cause ion suppression or enhancement, directly impacting the detection of both the analyte and the labeled internal standard. chromatographyonline.com Two-dimensional liquid chromatography (2D-LC) can be a powerful technique to increase the separation resolution between the analyte and interfering matrix components, thereby minimizing co-elution issues. uniovi.es

Table 2: Common Interferences in Luminol-Based Assays

Interfering SubstanceCategoryEffect on Luminol Chemiluminescence
Hypochlorite (Bleach) ChemicalCatalyzes chemiluminescence, potential for false positives. themurderofmeredithkercher.netpsu.edu
Copper and Iron Ions Metal IonsCatalyzes the luminol reaction. nih.govresearchgate.net
Horseradish Peroxidase Plant EnzymeCatalyzes the luminol reaction. researchgate.net
Enamel Paints Industrial ProductCan produce luminescence comparable to hemoglobin. researchgate.net
Turnip, Parsnip VegetableContain peroxidases that can cause interference. researchgate.net

This table lists some of the common substances known to interfere with luminol-based detection methods.

Enhancing Specificity through Methodological Refinements

To overcome the challenges of interference and improve the specificity of analytical methods using this compound, various methodological refinements can be employed. These include optimizing chromatographic separation and developing selective derivatization strategies.

Optimization of Chromatographic Separation for Labeled Analytes

Chromatographic separation is a critical step in minimizing interference from matrix components. nih.gov The goal is to achieve baseline separation of the analyte and its labeled internal standard from potentially interfering compounds. sigmaaldrich.com The choice of the stationary phase, mobile phase composition, gradient, and flow rate all play a crucial role in optimizing the separation. uniovi.essigmaaldrich.comnih.gov

For instance, in the analysis of DMB-labeled sialic acids, optimizing the separation on an Ascentis Express RP-Amide column with a simple mobile phase of water and acetonitrile (B52724) containing formic acid resulted in baseline resolution and well-resolved interferences. sigmaaldrich.com Multidimensional gas chromatography (MDGC) can also be employed to minimize the transfer of co-eluting matrix compounds from the first to the second dimension of separation. nih.gov Furthermore, differential mobility spectrometry (DMS) can provide an additional level of separation beyond liquid chromatography, which is particularly useful for separating isomeric compounds. sciex.com

The optimization process often involves evaluating different column chemistries (e.g., C18, RP-Amide, HILIC) and mobile phase conditions to achieve the desired resolution and peak shape. sigmaaldrich.com The use of a labeled internal standard like this compound is advantageous as it co-elutes with the analyte, ensuring that both are subjected to the same chromatographic conditions and potential interferences.

Development of Selective Derivatization Strategies for Labeled Compounds

Derivatization is a chemical modification technique used to improve the chromatographic properties, sensitivity, and selectivity of an analyte. academicjournals.org For luminol and its analogs, derivatization can be used to tag the molecule to enhance its chemiluminescent properties or to introduce a functional group that allows for more selective detection. nih.govmdpi.com

Luminol-type reagents can be classified as either chemiluminescence labeling reagents, which are highly chemiluminescent themselves, or chemiluminogenic reagents, which become highly chemiluminescent upon reaction with the analyte. nih.gov These derivatization reactions often exhibit high selectivity, allowing for the detection of analytes at very low levels (pmol to sub-fmol). academicjournals.orgnih.gov

The synthesis of various luminol derivatives with different functional groups has been explored to enhance their chemiluminescence properties and selectivity. researchgate.net For example, anthraquinone-2-carbonyl chloride has been used as a derivatizing agent for amines, which, after separation by HPLC, generate reactive oxygen species upon UV irradiation that then react with luminol to produce a chemiluminescent signal. mdpi.com Such strategies can be adapted for use with this compound to develop highly specific and sensitive analytical methods.

Validation of Labeled Analytical Methods for Robustness and Selectivity

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. americanpharmaceuticalreview.com For methods employing a labeled internal standard like this compound, validation must demonstrate the method's robustness and selectivity in the face of potential interferences. ikev.orgeuropa.eu

Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netscielo.br Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu The use of a labeled internal standard greatly contributes to achieving high selectivity.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ikev.org This provides an indication of its reliability during normal usage. Validation should include experiments to assess the impact of variations in factors such as mobile phase composition, pH, and column temperature.

The validation process should be formally documented and include acceptance criteria for each parameter. americanpharmaceuticalreview.comikev.org For example, accuracy is often assessed by determining the percent recovery of the analyte in spiked samples, with typical acceptance criteria being within 98.0-102.0%. ikev.org The relative standard deviation (RSD) for repeatability is often required to be less than 1.5%. ikev.org

Evaluation of Assay Performance with Isotopic Internal Standards

The integration of this compound as an internal standard is critical for evaluating and ensuring the robust performance of an analytical assay. Its primary role is to mimic the behavior of the unlabeled luminol analyte throughout the analytical process, from extraction to detection. acs.org By doing so, it helps to compensate for potential matrix effects, which are a common source of error in complex biological samples. nih.govpsu.eduresearchgate.net Matrix effects can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. psu.edu

The performance of an assay utilizing this compound is typically assessed through a series of validation parameters as recommended by regulatory guidelines. eirgenix.comwjarr.com These include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). wjarr.com

Accuracy and Precision: The accuracy of a method is its ability to measure the true value of the analyte in a sample, while precision reflects the closeness of repeated measurements. In a study evaluating a new analytical method, the accuracy is often determined by analyzing quality control (QC) samples with known concentrations of the analyte and the internal standard. The precision is evaluated through repeatability (intra-assay precision) and intermediate precision (inter-assay precision) studies. The use of this compound allows for the normalization of the analyte's response, which should ideally result in high accuracy and precision, with relative errors and coefficients of variation typically falling within acceptable limits (e.g., ±15%). nih.govresearchgate.net

Linearity and Range: The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com A calibration curve is constructed by plotting the response ratio of the analyte to this compound against a series of known analyte concentrations. The linearity is generally considered acceptable if the coefficient of determination (r²) is close to 1.0. mdpi.com

Illustrative Data on Assay Performance Parameters:

While specific research data for this compound is not publicly available, the following table illustrates how such data would be presented for a hypothetical assay, based on common validation practices for LC-MS/MS methods.

Analyte Concentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE)
Low QC (5 ng/mL) 4.56.2-2.8
Medium QC (50 ng/mL) 3.15.51.5
High QC (500 ng/mL) 2.84.90.8

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cross-Validation Studies with Established Unlabeled Methods

Cross-validation is a critical step to ensure that a new analytical method using a stable isotope-labeled internal standard like this compound provides comparable results to an established method that may use an unlabeled standard or a different analytical technique altogether, such as an enzyme-linked immunosorbent assay (ELISA). nih.govnih.gov This process is essential for method transfer between laboratories or when updating an existing analytical procedure.

The cross-validation process typically involves analyzing the same set of samples using both the new method with this compound and the established method. The results from both methods are then statistically compared to assess for any systematic bias. A common approach is to calculate the percentage difference for each sample and to determine if the mean difference falls within an acceptable range.

For instance, in a cross-validation between an LC-MS/MS method using this compound and a traditional HPLC-UV method, the correlation of the results would be a key indicator of agreement. A high correlation coefficient and a slope close to 1 in a regression analysis would demonstrate the interchangeability of the two methods. core.ac.uk

Hypothetical Cross-Validation Data:

The table below provides a hypothetical comparison of results from a new LC-MS/MS method using this compound and an established HPLC-UV method.

Sample IDLC-MS/MS with this compound (ng/mL)Established HPLC-UV (ng/mL)% Difference
110.510.2+2.9%
225.124.5+2.4%
348.951.0-4.1%
497.699.1-1.5%
5152.3148.9+2.3%

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Future Research Directions and Emerging Methodologies for Luminol 13c4

Advanced Applications in Systems Chemistry and Reaction Network Analysis

Systems chemistry seeks to understand the emergent properties of complex chemical systems, where multiple components interact and evolve over time. The analysis of such intricate reaction networks is often hindered by the difficulty of tracking individual molecular species and their transformations. Luminol-13C4 offers a robust solution for deconstructing these complex systems.

The fundamental advantage of this compound lies in its utility as an isotopic tracer. nih.govalfa-chemistry.com In a complex reaction mixture, the ¹³C₄-labeled luminol (B1675438) and its subsequent products can be unambiguously identified and quantified using mass spectrometry. This technique allows researchers to follow the carbon skeleton of the luminol molecule as it proceeds through various reaction steps.

By introducing this compound into a system, scientists can differentiate its reaction pathway from those of other endogenous or similar molecules. This is particularly valuable in biological matrices or environmental samples where numerous competing reactions occur. The distinct mass shift of +4 amu (atomic mass units) allows for precise tracking of luminol-derived intermediates and degradation products, which would otherwise be indistinguishable from the background chemical noise.

Illustrative Data: Mass Signatures of Labeled Species The table below illustrates the expected mass difference between unlabeled luminol and this compound, along with key intermediates in its chemiluminescent oxidation. This mass shift is the key to tracking the molecule's fate.

CompoundChemical Formula (Unlabeled)Monoisotopic Mass (Unlabeled)Chemical Formula (this compound derived)Monoisotopic Mass (Labeled)Mass Shift (amu)
LuminolC₈H₇N₃O₂177.05C₄¹³C₄H₇N₃O₂181.06+4
Luminol DianionC₈H₅N₃O₂²⁻175.04C₄¹³C₄H₅N₃O₂²⁻179.05+4
3-Aminophthalate (B1234034) (product)C₈H₇NO₄181.04C₄¹³C₄H₇NO₄185.05+4

This interactive table allows for sorting by compound or mass.

The chemiluminescence of luminol involves several transient intermediates, including radicals and peroxide adducts. bris.ac.uksciencenotes.org The exact nature and lifetime of these intermediates can be highly dependent on the reaction conditions and the presence of other molecules in a multi-component system. Using this compound, researchers can employ time-resolved mass spectrometry to capture and identify these short-lived species. By "fishing" for ions with the specific +4 amu mass shift, it becomes possible to reconstruct the dynamic evolution of the reaction network and understand how different components influence the stability and reactivity of luminol's intermediates. This approach provides unparalleled insight into the wiring of metabolic and chemical pathways. nih.gov

Integration with Novel Analytical Platforms and Miniaturized Devices

The development of microfluidics and portable analytical instruments presents a significant opportunity for the application of this compound in point-of-care diagnostics and field research. These platforms benefit from low sample consumption, rapid analysis times, and high-throughput capabilities. nih.govacs.org

Microfluidic "lab-on-a-chip" devices are ideal for handling the small sample volumes and precise reagent mixing required for chemiluminescence assays. nih.govresearchgate.net While standard chemiluminescence detection on a microfluidic chip relies on a photodetector to measure the light output, the true potential of this compound is realized when these systems are coupled with mass spectrometry (MS). nih.govnih.gov This hyphenated technique, microfluidics-MS, allows for the simultaneous measurement of light emission and the mass of the reacting species. By incorporating a nano-electrospray ionization (nESI) emitter directly into the microfluidic chip, the reaction products from the picoliter-volume droplets can be directly infused into a mass spectrometer for isotopic analysis. acs.org This enables high-throughput screening of reaction conditions while simultaneously providing detailed mechanistic information.

A major goal in analytical science is the development of portable devices that can perform sophisticated chemical analysis in the field. The advent of portable mass spectrometers is making this a reality. rsc.org A future application for this compound involves its use in portable sensing platforms where the chemiluminescent reaction acts as a reporter, and a compact MS detector confirms the identity of the species through its isotopic signature. Such a device could be used for on-site environmental monitoring or rapid screening in clinical settings. The combination of the high sensitivity of chemiluminescence with the high specificity of isotopic mass analysis would create a powerful and robust analytical tool. researchgate.netnih.gov

Exploration of New Catalytic Systems for Labeled Luminol Chemiluminescence

The efficiency and kinetics of luminol chemiluminescence are highly dependent on the catalyst used. researchgate.netnih.gov While traditional catalysts include metal ions like iron and copper, recent research has focused on more advanced systems, including metal nanoparticles and enzymes. acs.orgacs.org this compound is an ideal probe for investigating the mechanisms of these new catalytic systems.

By comparing the reaction rates of unlabeled luminol and this compound under the same catalytic conditions, researchers can determine the kinetic isotope effect (KIE). The magnitude of the KIE can provide crucial information about the rate-determining step of the reaction and the nature of the transition state involving the luminol molecule. For example, a significant KIE would suggest that a bond to one of the labeled carbon atoms is being broken or formed in the slowest step of the catalytic cycle. This information is invaluable for designing more efficient catalysts for chemiluminescence-based assays.

Potential Catalytic Systems for Investigation with this compound

Catalyst TypeExample(s)Mechanistic Question to Address with this compound
Metal NanoparticlesGold (Au), Silver (Ag), Zinc Oxide (ZnO)Does the catalytic mechanism involve the formation of a covalent bond between the luminol backbone and the nanoparticle surface?
Heme ProteinsHorseradish Peroxidase (HRP), HemoglobinWhat is the rate-determining step in the enzymatic oxidation of luminol?
Bimetallic MOFsNi-Co Metal-Organic FrameworksHow does the synergy between different metal centers affect the luminol oxidation pathway?
Self-Catalyzing SystemsLuminol-Diazonium IonDoes the self-catalysis proceed through an intermolecular or intramolecular mechanism? frontiersin.org

This interactive table can be sorted by catalyst type or the research question.

By leveraging the unique properties of its stable isotope label, this compound is set to become an indispensable tool for researchers pushing the boundaries of analytical chemistry, systems biology, and materials science.

Enzyme-Mediated Labeled Reactions for Enhanced Specificity

The integration of enzyme-mediated reactions with isotopically labeled compounds like this compound is a promising avenue for achieving highly specific analytical methods. Enzymes, with their inherent substrate specificity, can act as precise catalysts in reactions involving this compound, allowing for the targeted study of particular biochemical processes. Future research in this area will likely focus on the development of enzyme-based assays where the chemiluminescence of this compound is triggered by the activity of a specific enzyme. This approach could be particularly useful in immunoassays and nucleic acid assays where enzyme-labeled probes are employed. nih.gov

The kinetic isotope effect (KIE), a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a key aspect to consider. The substitution of 12C with 13C in the luminol structure can influence the rate of enzyme-catalyzed oxidation, providing a deeper understanding of the reaction mechanism. By comparing the enzymatic oxidation of this compound with its unlabeled counterpart, researchers can elucidate rate-determining steps and transition-state geometries of the enzymatic reaction.

Furthermore, site-specific labeling of antibodies and other biomolecules with this compound through enzymatic methods is an emerging area. This would enable the development of highly sensitive and specific probes for various diagnostic and imaging applications, moving beyond traditional non-specific labeling techniques.

Nanomaterial-Based Catalysts for Tunable Luminescence

The chemiluminescence of luminol can be significantly enhanced and modulated by the presence of nanomaterials, which can act as catalysts. mdpi.comresearchgate.netnih.govnih.govrsc.org This opens up exciting possibilities for tuning the luminescent properties of this compound. Future research will likely explore the use of various nanomaterials, such as gold, silver, and graphene oxide nanoparticles, to control the intensity, duration, and even the color of the light emitted from the this compound reaction. mdpi.comresearchgate.netnih.govnih.gov

The catalytic activity of these nanomaterials is often attributed to their large surface area and unique electronic properties, which can facilitate the decomposition of the oxidant (e.g., hydrogen peroxide) and the generation of reactive oxygen species that are crucial for the luminol chemiluminescence reaction. researchgate.netnih.gov By carefully designing the size, shape, and surface chemistry of these nanomaterials, it may be possible to achieve highly tunable and predictable luminescent outputs from this compound.

For instance, functionalizing nanoparticles with specific recognition elements (e.g., antibodies, aptamers) could lead to the development of highly sensitive and selective biosensors. In such a system, the binding of a target analyte to the nanoparticle would bring this compound into close proximity with the catalytic surface, triggering a measurable chemiluminescent signal. The isotopic signature of this compound could be used to distinguish this signal from other background luminescence.

Nanomaterial CatalystPotential Effect on this compound Chemiluminescence
Gold NanoparticlesEnhanced signal intensity and altered kinetics. nih.gov
Silver NanoparticlesCatalytic enhancement of the chemiluminescence reaction. nih.gov
Graphene OxideIncreased yield of reactive oxygen species, leading to brighter emission. mdpi.com
Metal-Organic Frameworks (MOFs)Sustained and prolonged light emission. mdpi.com

Theoretical Advancements and Predictive Modeling for Labeled Molecular Systems

Computational chemistry and theoretical modeling are becoming increasingly vital in understanding and predicting the behavior of complex molecular systems, including isotopically labeled compounds like this compound. semanticscholar.orgdiva-portal.org Future advancements in these areas will enable more accurate predictions of the properties and reactivity of labeled molecules, guiding experimental design and interpretation.

By employing quantum mechanical calculations, researchers can model the potential energy surfaces of the this compound chemiluminescence reaction. semanticscholar.orgdiva-portal.orgnih.gov This allows for the detailed investigation of the reaction mechanism, including the identification of intermediates and transition states. nih.gov Comparing the theoretical models for this compound and unlabeled luminol can provide fundamental insights into the kinetic isotope effects and how isotopic substitution influences the efficiency of light emission. nih.gov

Predictive modeling can also be used to explore the interactions between this compound and various catalysts, including enzymes and nanomaterials. These models can help in the rational design of new catalytic systems with enhanced performance for specific applications.

Machine Learning Approaches for Predicting Isotope Effects

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and reaction outcomes. patsnap.comnih.govresearchgate.netquantemol.comutexas.eduresearchgate.net In the context of this compound, ML models could be trained to predict kinetic isotope effects (KIEs) for a wide range of reactions. By training on large datasets of experimentally determined or computationally calculated KIEs, these models could learn the complex relationships between molecular structure, isotopic substitution, and reaction kinetics.

This predictive capability would be invaluable for the high-throughput screening of potential applications of this compound. For example, an ML model could quickly predict the expected change in chemiluminescence intensity or reaction rate upon isotopic labeling for a variety of enzymatic or catalytic systems, allowing researchers to prioritize the most promising experimental avenues. Furthermore, interpretable ML models could provide insights into the underlying physical and chemical factors that govern isotope effects in the luminol reaction.

High-Throughput Computational Screening of Labeled Compound Properties

High-throughput computational screening, powered by advances in computing and automated workflows, offers a rapid way to explore the chemical space of labeled compounds. nih.govresearchgate.netsigmaaldrich.comrsc.orgwashu.edu In the case of this compound, this methodology could be used to systematically investigate how modifications to the luminol backbone, in conjunction with the 13C labeling, affect its chemiluminescent properties.

By computationally generating a virtual library of this compound derivatives and calculating their key properties (e.g., emission wavelength, quantum yield, oxidation potential), researchers can identify candidates with optimized performance for specific applications. This in silico screening approach can significantly reduce the time and cost associated with experimental synthesis and testing. The integration of high-throughput screening with the predictive models from machine learning would create a powerful discovery pipeline for novel chemiluminescent probes based on the this compound scaffold.

Ethical Considerations in Isotopic Tracer Research (non-human/clinical focus)

The use of isotopically labeled compounds, even stable isotopes like 13C, in research necessitates careful consideration of the ethical implications, particularly in environmental and material science studies. While stable isotopes are non-radioactive and generally considered safe, their introduction into natural systems or materials requires a responsible and well-planned approach. nih.gov

Responsible Use of Labeled Compounds in Environmental or Material Science Research

In environmental research, this compound could be used as a tracer to study the fate and transport of organic compounds in ecosystems. musechem.com The 13C label provides a distinct signature that allows for the sensitive and specific tracking of the compound's movement and transformation. musechem.com However, researchers have an ethical responsibility to minimize any potential impact on the environment. This includes conducting thorough risk assessments to evaluate the potential for bioaccumulation or unforeseen ecological effects of introducing a synthetic compound, even in small quantities.

In material science, this compound could be incorporated into polymers or other materials to study degradation processes or to act as a built-in sensor for material stress or damage. The ethical considerations in this context revolve around the lifecycle of the material. Researchers should consider the potential for the labeled compound to leach out of the material over time and its ultimate fate in the environment upon disposal or recycling of the material. The principles of green chemistry should guide the design of such materials to ensure they are benign and sustainable.

A summary of key ethical considerations is presented in the table below:

Research AreaKey Ethical Considerations
Environmental Science - Minimizing environmental impact. - Assessing potential for bioaccumulation and ecosystem disruption. - Ensuring the quantity of tracer used is the minimum necessary.
Material Science - Assessing the lifecycle of the labeled material. - Evaluating the potential for leaching of the labeled compound. - Designing for end-of-life and environmental compatibility.

Data Reproducibility and Transparency in Isotopic Labeling Studies

The use of isotopically labeled compounds, such as this compound, has become indispensable in a variety of scientific disciplines for tracing molecular pathways and quantifying analytes with high precision. wikipedia.orgmetwarebio.comcernobioscience.com The integrity of research findings derived from these powerful techniques hinges on the principles of data reproducibility and transparency. Ensuring that experimental results can be independently verified is a cornerstone of the scientific method, fostering trust and enabling the incremental advancement of knowledge. In the context of isotopic labeling studies, this necessitates a comprehensive approach to experimental design, execution, and reporting.

Achieving reproducible data in studies involving this compound and other isotopically labeled compounds requires meticulous attention to detail at every stage of the research process. Transparency in reporting these details is paramount for other researchers to be able to replicate, validate, and build upon the published findings. The following sections will delve into the critical aspects of ensuring data reproducibility and transparency in isotopic labeling studies.

A significant challenge in the reproducibility of studies using isotopically labeled compounds is the thorough characterization of the labeled material itself. researchgate.netalmacgroup.com The isotopic purity and the precise location of the isotopic label within the molecule are fundamental parameters that can significantly influence experimental outcomes. For instance, in quantitative assays using this compound as an internal standard, any unlabeled luminol present as an impurity can lead to an overestimation of the analyte's concentration. Furthermore, the stability of the isotopic label under experimental conditions is a critical consideration. hilarispublisher.com In some cases, isotopes, particularly deuterium, can be subject to exchange, which would compromise the integrity of the data. hilarispublisher.com

Analytical methodologies, particularly those employing mass spectrometry, present another layer of complexity. nih.govnih.gov Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the analyte and the isotopically labeled standard, can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of quantification. crimsonpublishers.com It is a common misconception that isotopically labeled internal standards automatically compensate for all matrix effects. crimsonpublishers.comsemanticscholar.org Differences in the chromatographic retention times between the analyte and its labeled counterpart, although often minimal for 13C-labeled compounds, can also introduce variability if not properly accounted for. nih.gov

To address these challenges and enhance the reproducibility and transparency of research involving this compound, a standardized and detailed reporting of experimental parameters is essential. This includes, but is not limited to, the specifications of the isotopically labeled compound, comprehensive details of the analytical method, and a transparent presentation of the data and its statistical analysis.

Table 10.5.2-1: Key Parameters for Ensuring Reproducibility in a Hypothetical this compound Study

Parameter Category Specific Parameter Description Importance for Reproducibility
Isotopically Labeled Standard Isotopic Purity of this compoundThe percentage of the compound that is labeled with 13C4.Crucial for accurate quantification; impurities of unlabeled luminol can lead to systematic errors.
Positional Isomer PurityConfirmation of the specific locations of the four 13C atoms in the luminol molecule.Ensures that the labeled standard is the correct isomer and behaves chemically and physically as expected.
Chemical PurityThe percentage of the material that is the desired compound, irrespective of isotopic labeling.Impurities can interfere with the analysis and affect the accuracy of the results.
Certificate of AnalysisDocumentation from the supplier detailing the purity and characterization of the labeled compound.Provides essential information for other researchers to source a comparable standard.
Analytical Method Sample Preparation ProtocolDetailed step-by-step procedure for extracting and preparing the sample for analysis.Variations in sample preparation can introduce significant variability in the results.
Liquid Chromatography ConditionsColumn type, mobile phase composition, gradient, flow rate, and temperature.Ensures consistent separation of the analyte and internal standard, minimizing chromatographic interferences.
Mass Spectrometry ParametersIonization mode, ion source settings, mass transitions (for SRM/MRM), and collision energies.Critical for achieving the desired sensitivity and selectivity, and for direct comparison of results between laboratories.
Method ValidationLinearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and assessment of matrix effects.Demonstrates the reliability and robustness of the analytical method.
Data Reporting Raw Data AvailabilityPolicy on sharing raw analytical data (e.g., chromatograms, mass spectra).Allows for independent re-analysis and verification of the reported findings.
Data Processing MethodsSoftware used and specific parameters for peak integration, background subtraction, and calibration curve fitting.Ensures that the data analysis can be replicated, as different processing parameters can yield different results.
Statistical AnalysisStatistical tests used, significance levels, and handling of outliers.Transparent reporting of statistical methods is essential for evaluating the validity of the conclusions drawn from the data.

By diligently documenting and reporting these parameters, researchers can significantly enhance the reproducibility and transparency of their isotopic labeling studies. This, in turn, fosters a more robust and reliable scientific literature, accelerating progress in fields that rely on the precise and accurate data generated using compounds like this compound.

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Luminol-13C4 to ensure isotopic purity?

this compound synthesis requires precise isotopic labeling at four carbon positions. Key steps include:

  • Synthesis validation : Use 13C^{13}\text{C}-enriched precursors (e.g., L-aspartic acid-13C4) and monitor reaction progress via HPLC or TLC .
  • Isotopic purity confirmation : Employ 13C^{13}\text{C}-NMR (nuclear magnetic resonance) to verify labeling efficiency (>97%) and LC-MS (liquid chromatography-mass spectrometry) to detect isotopic impurities .
  • Quantification : Calibrate using internal standards (e.g., deuterated analogs) to account for batch variability .

Q. How does this compound improve sensitivity in chemiluminescence-based assays compared to unlabeled Luminol?

The 13C^{13}\text{C} labeling reduces background noise in mass spectrometry by shifting the molecular ion peak away from natural isotopic interference. This enhances signal-to-noise ratios in:

  • Trace analyte detection : e.g., quantifying reactive oxygen species (ROS) in cellular models .
  • Multiplex assays : Pair with 15N^{15}\text{N}-labeled probes for simultaneous detection of multiple targets .

Q. What protocols ensure stability and reproducibility of this compound in experimental workflows?

  • Storage : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis .
  • Buffer compatibility : Avoid high concentrations of azides or strong oxidizers (e.g., peroxynitrite) that degrade the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chemiluminescence kinetics of this compound across different pH conditions?

Discrepancies often arise from:

  • Catalyst variability : Compare peroxidase vs. metal-catalyzed oxidation mechanisms using standardized buffers (e.g., Tris-HCl vs. carbonate) .
  • Data normalization : Normalize luminescence intensity to internal controls (e.g., luciferin-13C4) to account for pH-dependent quenching .
  • Replication : Cross-validate findings in independent labs using harmonized protocols .

Q. What strategies optimize this compound for high-throughput screening (HTS) of enzymatic activity?

  • Microplate optimization : Use black-walled plates to minimize signal crossover and pre-treat wells with bovine serum albumin (BSA) to reduce nonspecific binding .
  • Automated dispensing : Implement liquid handlers with inert tubing (e.g., PTFE) to prevent oxidative degradation .

Q. How can isotopic labeling efficiency be validated when scaling up this compound synthesis for collaborative studies?

  • Batch testing : Analyze 10% of each synthesis batch via high-resolution mass spectrometry (HRMS) to ensure isotopic enrichment ≥97% .
  • Inter-laboratory calibration : Share reference samples with collaborating labs to standardize quantification thresholds .

Q. What experimental designs address the conflicting roles of this compound in pro-oxidant vs. antioxidant assays?

  • Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify biphasic effects .
  • Mechanistic probes : Pair with ROS scavengers (e.g., TEMPO) to isolate specific pathways .

Q. How should researchers integrate this compound data with prior studies using unlabeled analogs in meta-analyses?

  • Data harmonization : Convert raw luminescence values to molar units using extinction coefficients from labeled vs. unlabeled standards .
  • Controlled comparisons : Re-run key experiments from literature with this compound under identical conditions to isolate isotopic effects .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing time-resolved chemiluminescence data from this compound experiments?

  • Nonlinear regression : Fit decay curves to a two-phase exponential model (e.g., I(t)=I0ektI(t) = I_0 e^{-kt}) to quantify reaction halftimes .
  • Error propagation : Account for variability in reagent concentrations and detector sensitivity using Monte Carlo simulations .

Q. How can researchers mitigate batch-to-batch variability in this compound performance?

  • Quality control (QC) metrics : Establish acceptance criteria for luminescence intensity (e.g., ≥106^6 RLU/µg) and background signal (≤5% of total signal) .
  • Blinded replicates : Include unlabeled samples in each experiment to detect contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.